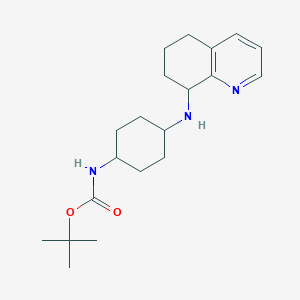![molecular formula C12H18FNO2 B12072737 [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine is an organic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a fluorine atom, a methoxybutoxy group, and an amine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Ether Formation: The methoxybutoxy group can be introduced via etherification, where a suitable alcohol reacts with the phenyl ring under acidic or basic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The fluorine atom and methoxybutoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of functionalized phenylmethanamines.
Applications De Recherche Scientifique
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxybutoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[2-Fluoro-4-(4-methoxybutoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
[2-Fluoro-4-(4-methoxybutoxy)phenyl]ethanamine: Similar structure with an ethyl chain instead of a methylene group.
Uniqueness
The uniqueness of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxybutoxy group provides additional steric and electronic effects.
Propriétés
Formule moléculaire |
C12H18FNO2 |
|---|---|
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
[2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H18FNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7,9,14H2,1H3 |
Clé InChI |
BBTZPISQLLZESN-UHFFFAOYSA-N |
SMILES canonique |
COCCCCOC1=CC(=C(C=C1)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)






![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)


